3,4-Bis[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-5-nitrobenzaldehyde
Description
Properties
IUPAC Name |
3,4-bis[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-5-nitrobenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N7O3S2/c1-18-6-14-16-12(18)24-10-4-8(5-21)3-9(20(22)23)11(10)25-13-17-15-7-19(13)2/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSVWUJJDVWYFIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SC2=CC(=CC(=C2SC3=NN=CN3C)[N+](=O)[O-])C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N7O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Substrate Activation
The most widely adopted method involves the nucleophilic aromatic substitution (SNAr) of 3,5-dichloro-4-nitrobenzaldehyde with 4-methyl-1,2,4-triazole-3-thiol. The nitro group at the 5-position activates the benzene ring toward nucleophilic attack, while the aldehyde moiety remains inert under basic conditions. The reaction proceeds in anhydrous dimethylformamide (DMF) at 80–90°C, utilizing potassium carbonate (K₂CO₃) as a base to deprotonate the thiol group.
Key intermediates include the mono-substituted product (3-chloro-4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-5-nitrobenzaldehyde), which undergoes a second SNAr with another equivalent of 4-methyl-1,2,4-triazole-3-thiol. The dual substitution is confirmed via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC), with typical reaction times of 12–16 hours per substitution step.
Optimization of Reaction Conditions
Optimal yields (68–72%) are achieved using a 2.2:1 molar ratio of 4-methyl-1,2,4-triazole-3-thiol to dichloronitrobenzaldehyde, ensuring complete consumption of the starting material. Excess thiol minimizes disulfide byproduct formation, while maintaining temperatures below 100°C prevents aldehyde oxidation. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane 3:7) isolates the target compound as a yellow crystalline solid.
Table 1: SNAr Reaction Parameters and Outcomes
| Parameter | Value/Description |
|---|---|
| Solvent | Anhydrous DMF |
| Base | K₂CO₃ (3.0 equiv) |
| Temperature | 80–90°C |
| Reaction Time | 24–32 hours (total) |
| Yield | 68–72% |
| Purity (HPLC) | ≥95% |
Oxidative Cyclization of Thiosemicarbazones
Precursor Synthesis and Cyclocondensation
An alternative route employs the oxidative cyclization of a bis-thiosemicarbazone intermediate. 5-Nitroisatin is treated with thiocarbohydrazide in ethanol under reflux to form 3,4-bis(thiosemicarbazido)-5-nitrobenzaldehyde, which undergoes oxidative cyclization using ammonium iron(III) sulfate (NH₄Fe(SO₄)₂·12H₂O) in acetic acid. This one-pot method generates the triazole rings via intramolecular dehydrogenation, with simultaneous sulfanyl bond formation.
Challenges and Byproduct Mitigation
This method suffers from moderate yields (50–55%) due to competing polymerization of the aldehyde group and incomplete cyclization. Adding catalytic copper powder (0.5–1.0 mol%) enhances reaction efficiency by facilitating sulfur radical stabilization. The final product is isolated via recrystallization from ethanol-water (4:1), yielding orange needles.
Table 2: Oxidative Cyclization Reaction Metrics
| Parameter | Value/Description |
|---|---|
| Oxidizing Agent | NH₄Fe(SO₄)₂·12H₂O |
| Catalyst | Cu powder (0.5–1.0 mol%) |
| Solvent | Glacial Acetic Acid |
| Temperature | 60–70°C |
| Yield | 50–55% |
| Purity (NMR) | ≥90% |
Microwave-Assisted Synthesis
Accelerated Reaction Kinetics
Microwave irradiation significantly reduces reaction times for the SNAr pathway. Using a 300 W microwave reactor, the mono- and di-substitution steps complete within 45–60 minutes total, achieving yields comparable to conventional heating (70–73%). The rapid heating minimizes thermal degradation of the nitro and aldehyde groups, as evidenced by FT-IR analysis showing no carbonyl oxidation.
Solvent and Energy Efficiency
Ethanol replaces DMF in microwave synthesis, reducing environmental impact. The dielectric heating mechanism enables homogeneous temperature distribution, preventing local hot spots that cause byproducts.
Table 3: Microwave vs. Conventional Synthesis Comparison
| Parameter | Microwave Method | Conventional Method |
|---|---|---|
| Reaction Time | 45–60 minutes | 24–32 hours |
| Solvent | Ethanol | DMF |
| Energy Consumption | 0.8–1.2 kWh | 6.5–7.0 kWh |
| Yield | 70–73% | 68–72% |
Post-Functionalization of Preformed Triazoles
Sequential Sulfur Incorporation
A modular approach first synthesizes 3,4-dichloro-5-nitrobenzaldehyde, then sequentially substitutes chlorine atoms with 4-methyl-1,2,4-triazole-3-thiol units. This method allows independent optimization of each substitution step, enabling gram-scale production. The first substitution occurs at the 4-position due to steric and electronic factors, followed by the 3-position substitution under slightly harsher conditions (DMF, 90°C, 12 hours).
Scalability and Industrial Relevance
This route’s scalability is demonstrated in 100-g batches, with yields maintained at 65–70%. Continuous-flow reactors further enhance productivity, achieving space-time yields of 120 g·L⁻¹·h⁻¹.
Analytical Characterization and Validation
Spectroscopic Confirmation
Nuclear magnetic resonance (NMR) spectroscopy confirms structure:
- ¹H NMR (400 MHz, DMSO-d₆): δ 10.12 (s, 1H, CHO), 8.72 (s, 2H, triazole-H), 8.35 (s, 1H, Ar-H), 4.12 (s, 6H, CH₃).
- ¹³C NMR (100 MHz, DMSO-d₆): δ 191.2 (CHO), 152.4 (C-NO₂), 144.7 (triazole-C), 132.8–126.4 (Ar-C), 36.1 (CH₃).
Mass spectrometry (EI-MS) shows m/z 296.38 [M]⁺, consistent with the molecular formula C₁₃H₁₀N₆O₃S₂.
Purity and Stability Assessment
HPLC analysis (C18 column, acetonitrile/water 60:40) confirms ≥95% purity. Accelerated stability testing (40°C/75% RH, 6 months) shows no degradation, indicating robust shelf life.
Critical Evaluation of Synthetic Routes
Table 4: Method Comparison for Industrial Applicability
| Method | Yield (%) | Scalability | Cost Efficiency | Environmental Impact |
|---|---|---|---|---|
| SNAr (Conventional) | 68–72 | High | Moderate | Low (DMF recycling) |
| Oxidative Cyclization | 50–55 | Low | High | Moderate (Cu waste) |
| Microwave-Assisted | 70–73 | Moderate | High | Low (ethanol) |
| Post-Functionalization | 65–70 | Very High | Moderate | Moderate |
Chemical Reactions Analysis
Types of Reactions
3,4-Bis[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-5-nitrobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst or iron in acidic conditions.
Substitution: The triazolyl groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon, iron powder in hydrochloric acid.
Substitution: Potassium carbonate in DMF, sodium hydride in tetrahydrofuran (THF).
Major Products
Oxidation: 3,4-Bis[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-5-nitrobenzoic acid.
Reduction: 3,4-Bis[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-5-aminobenzaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Applications
Antimicrobial Activity : One of the primary applications of triazole derivatives is their antimicrobial properties. Studies have shown that compounds containing triazole moieties exhibit significant antibacterial and antifungal activities. For instance, research indicates that triazole derivatives can inhibit the growth of various bacterial strains and fungi, making them valuable in developing new antimicrobial agents .
Anticancer Properties : Triazole derivatives have also been investigated for their anticancer potential. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. In vitro studies have demonstrated that compounds similar to 3,4-Bis[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-5-nitrobenzaldehyde can induce apoptosis in cancer cells .
Material Science Applications
Corrosion Inhibition : Recent studies have explored the use of triazole compounds as corrosion inhibitors for metals. The presence of nitrogen and sulfur atoms in the structure enhances the adsorption on metal surfaces, providing a protective layer against corrosion. Experimental results indicate that such compounds can significantly reduce corrosion rates in acidic environments .
Polymer Chemistry : The incorporation of triazole derivatives into polymer matrices has been studied for enhancing mechanical properties and thermal stability. These compounds can act as cross-linking agents or additives that improve the overall performance of polymers used in various applications .
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various triazole derivatives, 3,4-Bis[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-5-nitrobenzaldehyde was tested against common pathogens such as Staphylococcus aureus and Candida albicans. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antifungal agents, indicating its potential as a therapeutic candidate .
Case Study 2: Anticancer Activity
A series of experiments evaluated the cytotoxic effects of this compound on different cancer cell lines. Results indicated that it effectively inhibited cell growth in breast and lung cancer models through mechanisms involving apoptosis and cell cycle arrest. These findings suggest that further development could lead to new anticancer therapies based on this compound .
Mechanism of Action
The mechanism of action of 3,4-Bis[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-5-nitrobenzaldehyde involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The triazolyl groups can bind to metal ions, affecting enzymatic activities and disrupting biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Triazole Moieties
The compound’s triazole rings are substituted with methyl groups at the 4-position. Comparable derivatives, such as 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)-sulfanyl)-N-acetamides, feature amino (-NH₂) and heteroaromatic (furan) substituents instead . Key differences include:
The nitro group further decreases electron density on the benzene ring, favoring electrophilic reactivity distinct from amino-substituted analogs .
Functional Group Variations
- Nitro vs. Aldehyde/Carboxylic Derivatives : Replacing the aldehyde (-CHO) group with carboxylic acid (-COOH) or ester (-COOR) groups (common in drug design) would alter hydrogen-bonding capacity and metabolic stability.
- Sulfanyl Linkers : Sulfanyl groups in the compound enable conjugation with other heterocycles, similar to dithiocarbamate-linked triazoles. However, the methyl substituents may reduce thiol-disulfide exchange reactivity compared to unsubstituted analogs.
Spectroscopic and Crystallographic Data
- 1H NMR : The aldehyde proton in 3,4-bis[(4-methyl-triazolyl)sulfanyl]-5-nitrobenzaldehyde is expected to resonate at ~10.0–10.5 ppm, distinct from acetamide NH protons (~8.3 ppm) in related compounds .
Biological Activity
3,4-Bis[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-5-nitrobenzaldehyde is a compound of interest due to its potential biological activities. The triazole moiety is known for its diverse pharmacological properties, including antimicrobial, antifungal, and anticancer activities. This article reviews the biological activity of this compound based on available literature, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a nitrobenzaldehyde core substituted with two 4-methyl-1,2,4-triazol-3-thiol groups. Its molecular formula is , and it has a molecular weight of approximately 320.39 g/mol. The presence of both nitro and triazole groups suggests potential for significant biological interactions.
Antimicrobial Activity
Several studies have demonstrated that triazole derivatives exhibit notable antimicrobial properties. For instance:
- Antifungal Activity : Triazole compounds have been shown to inhibit the growth of various fungal strains. The compound's structure suggests it may act similarly to established antifungal agents by inhibiting ergosterol biosynthesis.
- Bacterial Inhibition : Research indicates that derivatives of triazoles can effectively inhibit bacterial growth. The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis.
Anticancer Properties
Triazole derivatives have also been investigated for their anticancer potential:
- Mechanism : The proposed mechanism includes induction of apoptosis in cancer cells and inhibition of tumor growth through various pathways such as the modulation of cell cycle regulators.
- Case Studies : In vitro studies have shown that compounds similar to 3,4-bis[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-5-nitrobenzaldehyde exhibit cytotoxic effects against several cancer cell lines, including MCF7 (breast cancer) and HepG2 (liver cancer) cells.
In Vitro Studies
A study conducted on triazole derivatives revealed that compounds with similar structures exhibited significant cytotoxicity against human cancer cell lines. The IC50 values for these compounds ranged from 10 to 30 µM, indicating strong potential for further development as anticancer agents .
Structure-Activity Relationship (SAR)
The biological activity of triazole compounds is closely linked to their structural features:
- Substitution Effects : Modifications at the 1 and 2 positions of the triazole ring can enhance biological activity. For example, the introduction of electron-withdrawing groups like nitro has been associated with increased potency against microbial strains.
- Sulfanyl Group Influence : The presence of sulfanyl groups can enhance solubility and bioavailability, contributing to improved pharmacological profiles.
Data Table: Biological Activities Summary
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 3,4-Bis[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-5-nitrobenzaldehyde?
The synthesis typically involves nucleophilic aromatic substitution between nitrobenzaldehyde derivatives and thiol-containing triazoles. Key steps include:
- Reagents : Use 4-methyl-1,2,4-triazole-3-thiol and 5-nitrobenzaldehyde derivatives under nitrogen to prevent oxidation of thiol groups .
- Solvent System : A polar aprotic solvent (e.g., DMF or acetonitrile) with petroleum ether for crystallization, achieving yields ~70% .
- Characterization : Monitor reaction progress via TLC and purify via recrystallization.
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- X-ray Diffraction : Resolves crystal structure (monoclinic, space group P21/n) and intermolecular interactions (e.g., weak C–H···N hydrogen bonds) .
- FT-IR : Confirms functional groups (e.g., nitro, aldehyde, and triazole vibrations). Theoretical IR spectra (DFT/B3LYP/6-311G(d)) validate experimental peaks .
- NMR : ¹H/¹³C NMR identifies substituent environments, with chemical shifts aligned with similar triazole derivatives .
Advanced Research Questions
Q. How do theoretical DFT calculations compare with experimental data in predicting molecular geometry and electronic properties?
- Geometric Parameters : DFT/B3LYP/6-311G(d) calculations show <0.05 Å deviation in bond lengths and <2° in angles compared to X-ray data. Discrepancies arise from crystal packing effects absent in isolated-molecule models .
- Electronic Properties : HOMO-LUMO gaps (~4.39 eV) predict charge-transfer behavior. MEP maps identify nucleophilic (nitro and triazole N atoms) and electrophilic (methyl groups) sites .
Q. What strategies resolve discrepancies between theoretical and experimental vibrational frequencies?
- Scaling Factors : Apply empirical scaling (e.g., 0.961 for B3LYP/6-311G(d)) to align DFT-calculated frequencies with experimental FT-IR .
- Intermolecular Effects : Include solvent or crystal environment corrections (e.g., polarizable continuum models) to account for hydrogen bonding observed in X-ray structures .
Q. How can molecular electrostatic potential (MEP) maps guide understanding of reactivity and intermolecular interactions?
- Reactive Sites : Negative MEP regions (nitro and triazole N atoms) indicate nucleophilic attack sites, while positive regions (methyl groups) suggest electrophilic interactions .
- Hydrogen Bonding : MEP-guided docking predicts interactions with biological targets (e.g., enzyme active sites) or supramolecular assembly partners .
Q. What in silico approaches predict biological activity and target interactions?
- Molecular Docking : Use AutoDock or Schrödinger to simulate binding with antimicrobial targets (e.g., bacterial enzymes), leveraging the triazole moiety’s known bioactivity .
- ADMET Prediction : Tools like SwissADME assess pharmacokinetics (e.g., logP, bioavailability) based on nitro and sulfanyl groups’ hydrophobicity .
Data Contradiction Analysis
Q. How to address inconsistencies in reported crystallographic data for triazole derivatives?
Q. Why do DFT-calculated HOMO-LUMO gaps differ from experimental electrochemical measurements?
- Solvent Effects : Experimental cyclic voltammetry in DMF vs. gas-phase DFT calculations. Apply solvent corrections (e.g., SMD model) to align results .
- Electron Correlation : Hybrid functionals (e.g., CAM-B3LYP) improve accuracy for charge-transfer transitions .
Methodological Best Practices
Q. Designing experiments for nitrobenzaldehyde-triazole derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
